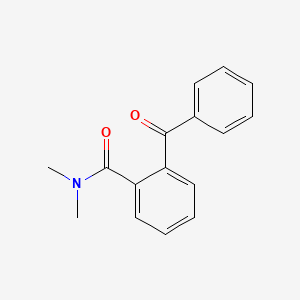
Ethyl 3-fluoro-2,6-dimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-fluoro-2,6-dimethoxybenzoate is a fluorinated benzoic acid ester. This compound is known for its unique chemical properties, which make it valuable in various scientific research fields. Its molecular formula is C11H13FO4, and it has a molecular weight of 228.22 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-fluoro-2,6-dimethoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-fluoro-2,6-dimethoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-fluoro-2,6-dimethoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can facilitate nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
Substitution: Products depend on the substituent introduced.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
Ethyl 3-fluoro-2,6-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 3-fluoro-2,6-dimethoxybenzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes by binding to specific receptors. The exact pathways and targets can vary depending on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-fluoro-3,6-dimethoxybenzoate
- Methyl 3-fluoro-2,6-dimethoxybenzoate
- Ethyl 3-chloro-2,6-dimethoxybenzoate
Uniqueness
This compound is unique due to the presence of both fluorine and methoxy groups, which impart distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific reactivity and stability .
Propriétés
Formule moléculaire |
C11H13FO4 |
|---|---|
Poids moléculaire |
228.22 g/mol |
Nom IUPAC |
ethyl 3-fluoro-2,6-dimethoxybenzoate |
InChI |
InChI=1S/C11H13FO4/c1-4-16-11(13)9-8(14-2)6-5-7(12)10(9)15-3/h5-6H,4H2,1-3H3 |
Clé InChI |
GMHJZLOTPVJHQH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=CC(=C1OC)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-[(Z)-(4-chloro-3-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14020821.png)




